Cas no 1648566-49-7 ((R)-2-((2-AMINOTHIENO[3,2-D]PYRIMIDIN-4-YL)AMINO)PENTAN-1-OL)

(R)-2-((2-AMINOTHIENO[3,2-D]PYRIMIDIN-4-YL)AMINO)PENTAN-1-OL structure
1648566-49-7 structure
Product Name:(R)-2-((2-AMINOTHIENO[3,2-D]PYRIMIDIN-4-YL)AMINO)PENTAN-1-OL
CAS No:1648566-49-7
MF:C11H16N4OS
MW:252.335940361023
CID:5697661
PubChem ID:121402889
Update Time:2023-10-14

(R)-2-((2-AMINOTHIENO[3,2-D]PYRIMIDIN-4-YL)AMINO)PENTAN-1-OL Chemical and Physical Properties

Names and Identifiers

    • (R)-2-((2-AMINOTHIENO[3,2-D]PYRIMIDIN-4-YL)AMINO)PENTAN-1-OL
    • 1648566-49-7
    • SCHEMBL17829988
    • (2R)-2-[(2-Aminothieno[3,2-d]pyrimidin-4-yl)amino]-1-pentanol
    • Inchi: 1S/C11H16N4OS/c1-2-3-7(6-16)13-10-9-8(4-5-17-9)14-11(12)15-10/h4-5,7,16H,2-3,6H2,1H3,(H3,12,13,14,15)/t7-/m1/s1
    • InChI Key: LINZEBOWNWMPEB-SSDOTTSWSA-N
    • SMILES: S1C=CC2C1=C(N=C(N)N=2)N[C@@H](CO)CCC

Computed Properties

  • Exact Mass: 252.10448232g/mol
  • Monoisotopic Mass: 252.10448232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Density: 1.363±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 534.9±58.0 °C(Predicted)
  • pka: 14.54±0.10(Predicted)
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